molecular formula C15H15FN4O B2915989 2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile CAS No. 478262-31-6

2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile

Cat. No. B2915989
CAS RN: 478262-31-6
M. Wt: 286.31
InChI Key: NUPDKXICSDZELJ-FBCYGCLPSA-N
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Description

The compound “2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile” has a CAS Number of 478262-31-6 . It has a molecular weight of 286.31 and its IUPAC name is 2-((3E)-1-(dimethylamino)-3-{[(3-fluorobenzyl)oxy]imino}propylidene)malononitrile .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)6-7-19-21-11-12-4-3-5-14(16)8-12/h3-8,19H,11H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of the compound is not specified in the available data . More detailed physical and chemical properties might be available in the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Photophysical and Structural Aspects

Research conducted on analogs of 2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile, such as Foron Blue SR analogs, focuses on their photophysical, structural aspects, and nonlinear optical properties. These studies involve the use of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to optimize structures and evaluate properties like polarizability and hyperpolarizability (Bhagwat & Sekar, 2019).

Preparation of Fluoroionophores

Fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives, including compounds like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, have been developed and studied for their ability to interact with various metal cations. These compounds show potential in metal chelation and recognition, useful in analytical chemistry and sensor applications (Hong, Lin, Hsieh & Chang, 2012).

Synthesis and Molecular Characterization

The synthesis of related compounds, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, serves as a foundational step in generating diverse compound libraries. These compounds can undergo various alkylation and ring closure reactions, leading to a wide array of molecular structures useful in pharmacological research and material science (Roman, 2013).

Synthesis of Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s

In the field of polymer science, the synthesis of fluorinated poly(1,3,4-oxadiazole-ether-imide)s using compounds like 2-(4-dimethylaminophenyl)-5-(3,5-diaminophenyl)-1,3,4-oxadiazole, highlights the importance of these chemical structures in developing materials with high thermal stability and unique optical properties (Hamciuc, Hamciuc & Brumǎ, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the available data . For detailed safety information, please refer to the compound’s MSDS .

properties

IUPAC Name

2-[(3E)-1-(dimethylamino)-3-[(3-fluorophenyl)methoxyimino]propylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)6-7-19-21-11-12-4-3-5-14(16)8-12/h3-5,7-8H,6,11H2,1-2H3/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPDKXICSDZELJ-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile

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